molecular formula C14H14BrClN2O3 B13899178 Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate

Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate

Cat. No.: B13899178
M. Wt: 373.63 g/mol
InChI Key: MFLDOHIFGGXOAG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a bromine and chlorine atom, a tetrahydropyran ring, and an indazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the bromination and chlorination of a tetrahydropyran derivative, followed by the formation of the indazole ring through cyclization reactions. The final step involves esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives and tetrahydropyran-containing molecules. Examples include:

Uniqueness

What sets Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various research applications .

Properties

Molecular Formula

C14H14BrClN2O3

Molecular Weight

373.63 g/mol

IUPAC Name

methyl 6-bromo-4-chloro-1-(oxan-2-yl)indazole-3-carboxylate

InChI

InChI=1S/C14H14BrClN2O3/c1-20-14(19)13-12-9(16)6-8(15)7-10(12)18(17-13)11-4-2-3-5-21-11/h6-7,11H,2-5H2,1H3

InChI Key

MFLDOHIFGGXOAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C2=C1C(=CC(=C2)Br)Cl)C3CCCCO3

Origin of Product

United States

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